2-{[(tert-butoxy)carbonyl]amino}-3-(3-methyl-3H-diazirin-3-yl)propanoic acid
CAS No.: 2095409-43-9
Cat. No.: VC7115746
Molecular Formula: C10H17N3O4
Molecular Weight: 243.263
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2095409-43-9 |
|---|---|
| Molecular Formula | C10H17N3O4 |
| Molecular Weight | 243.263 |
| IUPAC Name | 3-(3-methyldiazirin-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
| Standard InChI | InChI=1S/C10H17N3O4/c1-9(2,3)17-8(16)11-6(7(14)15)5-10(4)12-13-10/h6H,5H2,1-4H3,(H,11,16)(H,14,15) |
| Standard InChI Key | OMAJGFBHQOFABU-UHFFFAOYSA-N |
| SMILES | CC1(N=N1)CC(C(=O)O)NC(=O)OC(C)(C)C |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure integrates three functional elements: a propanoic acid backbone, a Boc-protected amino group, and a 3-methyl-3H-diazirin-3-yl moiety. The Boc group () protects the amino functionality during synthetic procedures, while the diazirine ring () enables photochemical reactivity . The SMILES notation and InChIKey provide precise representations of its connectivity and stereochemistry .
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 243.26 g/mol |
| CAS Number | 2095409-43-9 |
| IUPAC Name | 3-(3-methyldiazirin-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
| Appearance | White to off-white powder |
| Storage Conditions | 4°C in a dry environment |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the Boc group (δ 1.47 ppm for tert-butyl protons) and the diazirine ring (δ 1.09 ppm for methyl groups) . High-Performance Liquid Chromatography (HPLC) analyses confirm purity levels exceeding 95%, a prerequisite for experimental reproducibility.
Synthesis and Optimization
Synthetic Pathways
The synthesis involves sequential protection and functionalization steps:
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Amino Group Protection: The amino group of 3-(3-methyl-3H-diazirin-3-yl)propanoic acid is protected using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions .
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Diazirine Ring Formation: A modified Hirao reaction introduces the diazirine moiety via cyclization of a ketone precursor with hydrazine .
Table 2: Critical Reaction Parameters
| Parameter | Optimal Condition |
|---|---|
| Reaction Temperature | 0–25°C |
| Solvent System | Tetrahydrofuran (THF)/Water |
| Catalyst | 4-Dimethylaminopyridine (DMAP) |
| Yield | 35–40% (2 steps) |
Purification and Quality Control
Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) achieves baseline separation of the product from byproducts . Mass spectrometry (MS) confirms the molecular ion peak at m/z 243.26 .
Applications in Biochemical Research
Photoaffinity Labeling
The diazirine ring undergoes homolytic cleavage under UV light (350–365 nm), generating a reactive carbene intermediate () that forms covalent bonds with proximal nucleophiles (e.g., amino acid side chains) . This property enables:
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Target Identification: Mapping binding sites of small molecules on proteins.
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Interaction Dynamics: Studying transient protein-ligand complexes in real time .
Case Study: SOAT Inhibitor Development
In a seminal study, the compound was incorporated into beauveriolide analogues to investigate sterol O-acyltransferase (SOAT) inhibition . The diazirine-enabled photo-crosslinking revealed binding interactions critical for suppressing cholesteryl ester synthesis, advancing atherosclerosis research .
| Precaution | Implementation |
|---|---|
| Personal Protection | Nitrile gloves, lab coat, safety goggles |
| Ventilation | Fume hood for powder handling |
| Spill Management | Absorb with inert material, dispose as hazardous waste |
Future Directions and Innovations
Enhanced Synthetic Yields
Optimizing catalyst systems (e.g., using flow chemistry) could improve stepwise yields beyond 50%, reducing production costs .
Expanded Applications
Emerging uses in cryo-electron microscopy (cryo-EM) sample preparation and targeted protein degradation (PROTACs) warrant further exploration .
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